N,9,9-Triphenyl-9H-fluoren-2-amine: A Technical Guide for Advanced Optoelectronic Applications
N,9,9-Triphenyl-9H-fluoren-2-amine: A Technical Guide for Advanced Optoelectronic Applications
CAS Number: 860465-14-1 Molecular Formula: C₃₁H₂₃N Molecular Weight: 409.53 g/mol [1]
This technical guide provides an in-depth analysis of N,9,9-Triphenyl-9H-fluoren-2-amine, a key organic semiconductor material. Designed for researchers, chemists, and materials scientists, this document details the compound's synthesis, core properties, and its pivotal role as a hole-transporting material (HTM) in next-generation electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
Molecular Architecture and Physicochemical Properties
N,9,9-Triphenyl-9H-fluoren-2-amine is a tertiary amine featuring a rigid and highly conjugated fluorene core. The key structural features include a central fluorene moiety with two phenyl groups attached at the C9 position and a triphenylamine group at the C2 position. This unique three-dimensional, propeller-like structure is fundamental to its electronic properties and performance in devices.
The bulky, non-planar triphenyl groups at the C9 position sterically hinder intermolecular packing (π-π stacking). This inhibition of crystallization is crucial for forming stable, amorphous thin films, a prerequisite for long-lasting and efficient OLEDs and PSCs. The triphenylamine moiety serves as the primary hole-transporting unit, facilitating the efficient movement of positive charge carriers through the material.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 860465-14-1 | [1][2][3] |
| Molecular Formula | C₃₁H₂₃N | [1] |
| Molecular Weight | 409.53 g/mol | [1] |
| Appearance | White to orange or green powder/crystal | [2][3] |
| Melting Point | 208 °C | [3] |
| Boiling Point | 560.3 ± 29.0 °C (Predicted) | [3] |
| Purity | >98.0% (HPLC) | [2] |
Synthesis and Purification
The synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine and its analogs typically involves palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most common synthetic strategies are the Buchwald-Hartwig amination and the Suzuki coupling reaction.
Conceptual Synthesis Workflow
A plausible and widely used synthetic route involves a multi-step process. The synthesis of the fluorene core is a critical first step, followed by the introduction of the triphenylamine moiety.
Caption: Conceptual synthesis workflow for N,9,9-Triphenyl-9H-fluoren-2-amine.
Representative Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is a representative example for the final C-N bond formation step, based on established methods for synthesizing similar fluorene-based triphenylamines.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9,9-Diphenyl-9H-fluoren-2-amine (1.0 eq), iodobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos or P(t-Bu)₃ (4-10 mol%), and a base, typically sodium tert-butoxide (NaOt-Bu) (1.4 eq).
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Solvent Addition: Add anhydrous toluene or another suitable anhydrous solvent via syringe.
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Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for several hours (typically 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: The crude product is then purified. High purity is paramount for optoelectronic applications to avoid quenching sites and ensure device longevity.[4] Common purification techniques include:
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Column Chromatography: Using a silica gel stationary phase and a solvent system like hexane/ethyl acetate to separate the product from impurities.
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Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.
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Sublimation: For final purification to achieve the high purity required for electronic devices.
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Electronic Properties and Function as a Hole-Transporting Material
The efficacy of N,9,9-Triphenyl-9H-fluoren-2-amine as a hole-transporting material stems from its electronic structure, particularly the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Caption: Energy level alignment in a typical OLED device.
The HOMO level of the HTL needs to be well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) and the HOMO level of the emissive layer (EML) to ensure efficient hole injection and transport. Conversely, a high LUMO level helps to block electrons from passing through to the anode, confining them to the EML for efficient recombination with holes.
Comparative Electronic and Thermal Properties of Fluorene-Based HTMs
| Compound | HOMO (eV) | LUMO (eV) | Td (°C, 5% weight loss) | Tg (°C) | Hole Mobility (cm²/Vs) | Source |
| DDF ¹ | -4.99 | - | 319 | - | 2.35 x 10⁻⁴ | [5][6] |
| 2M-DDF ² | -4.69 | - | 329 | - | 4.65 x 10⁻⁴ | [5][6] |
| 4M-DDF ³ | -4.62 | - | 327 | - | 1.55 x 10⁻⁴ | [5][6] |
| PFTPA ⁴ | - | - | - | - | 1.12 x 10⁻⁵ | [7] |
¹ 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene ² 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene ³ 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene ⁴ Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene
These analogs demonstrate that fluorene-triphenylamine structures possess:
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Suitable HOMO Levels: For efficient hole injection from standard anodes.
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High Thermal Stability: Decomposition temperatures (Td) well above typical device operating and fabrication temperatures, ensuring device longevity.
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High Glass Transition Temperatures (Tg): Contributing to the morphological stability of the thin film.
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Good Hole Mobility: Facilitating efficient charge transport. The hole mobility of these materials is significantly higher than that of the standard HTM, TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine), which is around 1 x 10⁻⁴ cm²/Vs.[5][6]
Applications in Optoelectronic Devices
The excellent physicochemical and electronic properties of N,9,9-Triphenyl-9H-fluoren-2-amine make it a prime candidate for the hole-transporting layer in various optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs)
In a typical OLED architecture, the HTL is sandwiched between the anode and the emissive layer. Its primary roles are to facilitate the transport of holes from the anode to the EML and to block electrons from reaching the anode. This confinement of charge carriers within the EML enhances the probability of their recombination, leading to higher device efficiency.
The performance of OLEDs using fluorene-based HTMs has been shown to be superior to devices using conventional materials. For instance, an OLED device using the related compound 2M-DDF as the HTM and Alq₃ as the emitter achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, which is approximately five times more luminous than a comparable device using the standard TPD material.[5][6]
Perovskite Solar Cells (PSCs)
In inverted (p-i-n) PSCs, the HTL is crucial for extracting holes from the perovskite absorber layer and transporting them to the anode. An ideal HTM for PSCs should have a well-aligned HOMO level with the valence band of the perovskite, high hole mobility, and good film-forming properties to ensure a uniform and defect-free interface with the perovskite layer.[7][8][9][10]
Fluorene-triphenylamine derivatives are attractive for PSCs due to their high hole mobility and thermal stability.[1][8] Furthermore, their hydrophobic nature can help protect the moisture-sensitive perovskite layer, thereby enhancing the long-term stability of the solar cell. For example, a dopant-free PSC utilizing the polymeric HTM PFTPA achieved a power conversion efficiency (PCE) of 16.82%, significantly higher than the 13.8% achieved with the standard PEDOT:PSS HTL under the same conditions.[7]
Safety and Handling
N,9,9-Triphenyl-9H-fluoren-2-amine should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N,9,9-Triphenyl-9H-fluoren-2-amine is a state-of-the-art organic semiconductor that holds significant promise for advancing the performance of OLEDs and perovskite solar cells. Its molecular design, which combines a rigid fluorene core with a triphenylamine functionality, provides a unique combination of high hole mobility, excellent thermal stability, and the ability to form stable amorphous films. These characteristics directly address some of the key challenges in the development of efficient and durable optoelectronic devices. As research continues to push the boundaries of materials science, the strategic design of molecules like N,9,9-Triphenyl-9H-fluoren-2-amine will be instrumental in realizing the full potential of next-generation electronics.
References
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MDPI. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. [Link]
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ACS Publications. Asymmetric Triphenylethylene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. [Link]
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ACS Publications. Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents. [Link]
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ResearchGate. (PDF) Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. [Link]
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Hohance. N,9,9-Triphenyl-9H-fluoren-2-amine-Products-Nootropics, OLED intermediates and Custom synthetic Expert. [Link]
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